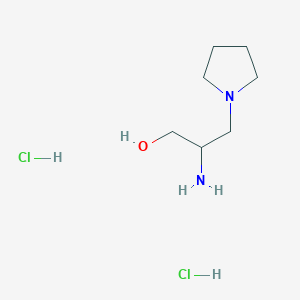

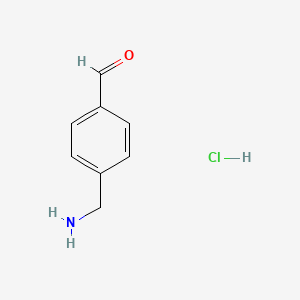

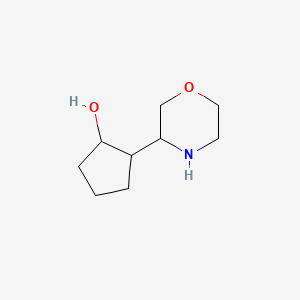

3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine

Übersicht

Beschreibung

The compound “3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine” is a type of triazolylamine ligand . It is known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two series of 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4 (3H)-ones and N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines were designed initially as potential acetylcholine esterase inhibitors .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray analysis . For example, in the molecule “3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine”, the dihedral angle between the benzene and triazole rings is 81.05 (5)° .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a series of novel 1,2,3-triazole and chiral Schiff base hybrids were synthesized by Schiff base condensation reaction from pre-prepared parent component of the hybrids (1,2,3-triazole 1) and series of primary chiral amines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy and NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

Theoretical and Spectroscopic Studies : A study by Kotan and Yüksek (2016) synthesized a related compound, 1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. This research involved theoretical and spectroscopic studies, including IR, NMR, and computational methods, to analyze the compound's structure (Kotan & Yüksek, 2016).

Synthesis and Antioxidant Activities : Another study by Gürsoy Kol et al. (2016) focused on synthesizing novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones. These compounds were analyzed for their in vitro potential antioxidant capacities in various assays (Gürsoy Kol et al., 2016).

Antifungal Drug Research : A 2022 study by Bushuieva et al. explored the mutagenic effects and predicted carcinogenicity of a triazole derivative, aiming to create new drugs with antifungal activity. This research is significant in developing safe and effective therapeutic agents (Bushuieva et al., 2022).

Design and Synthesis as Antimicrobial Agents : Sahin et al. (2012) reported on the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety. These compounds were evaluated for their antimicrobial activities, showcasing their potential in this domain (Sahin et al., 2012).

In Vitro Antioxidant and Antimicrobial Activities : A 2020 study conducted by Kol et al. synthesized new compounds and examined their in vitro potential for antioxidant and antibacterial activities. This research adds to the understanding of the biological applications of these compounds (Kol et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds with a triazole moiety have been reported to have anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Mode of Action

It’s worth noting that triazole derivatives are known to interact with their targets by binding to the active site of enzymes .

Biochemical Pathways

Given the potential anticancer activity of similar compounds, it’s plausible that this compound could affect pathways related to cell proliferation and apoptosis .

Result of Action

Similar compounds with a triazole moiety have shown anticancer activity, suggesting that this compound could potentially have similar effects .

Action Environment

It’s worth noting that similar compounds have shown promising results with respect to the stabilization of both cu + and cu 2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .

Safety and Hazards

Zukünftige Richtungen

The future directions for the research on similar compounds could include further design and development of more potent anticancer agents and antituberculosis agents . For instance, two compounds of N-(1-benzylpiperidin-4-yl)quinazolin-4-amines could serve as new leads for further design and AChE inhibitors .

Eigenschaften

IUPAC Name |

3-(2-benzyl-1,2,4-triazol-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-13(15-10-16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSJLQZCZCZZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NC=NN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)

![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)